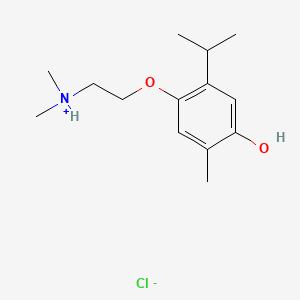
Deacetylmoxisylyte hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Deacetylmoxisylyte hydrochloride is a biochemical compound known for its pharmacological properties. It is a derivative of moxisylyte, a prodrug that is rapidly transformed into its active metabolite, deacetylmoxisylyte, in plasma. This compound is primarily used in the treatment of cerebrovascular disorders and has shown efficacy in modulating urethral pressure, making it useful in the urological field .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of deacetylmoxisylyte hydrochloride involves the deacetylation of moxisylyte. A common method for deacetylation is the use of Me3SI (trimethylsilyl iodide) as a reagent, which promotes chemoselective deprotection of acetyl groups. This method is efficient and can be performed under mild conditions, making it suitable for a wide range of substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deacetylation processes using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and conditions is preferred to minimize the impact on the environment.
化学反応の分析
Types of Reactions: Deacetylmoxisylyte hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.
科学的研究の応用
Deacetylmoxisylyte hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cerebrovascular disorders and erectile dysfunction.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds
作用機序
Deacetylmoxisylyte hydrochloride exerts its effects by acting as a specific alpha-adrenergic blocking agent. It competitively inhibits the action of norepinephrine on alpha-1 adrenergic receptors, leading to vasodilation and increased blood flow. This mechanism is particularly useful in the treatment of conditions such as cerebrovascular disorders and erectile dysfunction .
類似化合物との比較
Moxisylyte: The parent compound of deacetylmoxisylyte hydrochloride, used as a prodrug.
Thymoxamine: Another alpha-adrenergic antagonist with similar pharmacological properties.
Uniqueness: this compound is unique due to its rapid conversion from moxisylyte and its specific action on alpha-1 adrenergic receptors. This specificity reduces the likelihood of adverse effects compared to other alpha-adrenergic antagonists .
特性
CAS番号 |
16809-53-3 |
|---|---|
分子式 |
C14H24ClNO2 |
分子量 |
273.80 g/mol |
IUPAC名 |
4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)12-9-13(16)11(3)8-14(12)17-7-6-15(4)5;/h8-10,16H,6-7H2,1-5H3;1H |
InChIキー |
AIDBABSBOSQTRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCC[NH+](C)C.[Cl-] |
正規SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)C.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
35231-36-8 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
WV 760; Deacetylmoxisylyte hydrochloride; O-Deacetylmoxisylyte hydrochloride; WV760; WV-760 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















